molecular formula C24H19O2+ B396414 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium CAS No. 2907-13-3

2-(4-Methoxyphenyl)-4,6-diphenylpyrylium

Cat. No.: B396414
CAS No.: 2907-13-3
M. Wt: 339.4g/mol
InChI Key: OGIPOZUPFZCZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-4,6-diphenylpyrylium is a heterocyclic aromatic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a pyrylium core substituted with methoxyphenyl and diphenyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate chalcone. This intermediate is then cyclized using a Lewis acid, such as aluminum chloride, to yield the desired pyrylium compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Dihydropyrylium derivatives.

    Substitution: Halogenated or alkylated pyrylium compounds.

Scientific Research Applications

2-(4-Methoxyphenyl)-4,6-diphenylpyrylium has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool in imaging techniques.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium is unique due to its specific substitution pattern on the pyrylium ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4,6-diphenylpyrylium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19O2/c1-25-22-14-12-20(13-15-22)24-17-21(18-8-4-2-5-9-18)16-23(26-24)19-10-6-3-7-11-19/h2-17H,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIPOZUPFZCZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19O2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951673
Record name 2-(4-Methoxyphenyl)-4,6-diphenylpyran-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2907-13-3
Record name 2-(4-Methoxyphenyl)-4,6-diphenylpyran-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIPHENYL-6-(4-METHOXYPHENYL)PYRYLIUM TETRAFLUOROBORATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-4,6-diphenylpyrylium
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)-4,6-diphenylpyrylium
Reactant of Route 3
Reactant of Route 3
2-(4-Methoxyphenyl)-4,6-diphenylpyrylium
Reactant of Route 4
Reactant of Route 4
2-(4-Methoxyphenyl)-4,6-diphenylpyrylium
Reactant of Route 5
Reactant of Route 5
2-(4-Methoxyphenyl)-4,6-diphenylpyrylium
Reactant of Route 6
Reactant of Route 6
2-(4-Methoxyphenyl)-4,6-diphenylpyrylium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.